molecular formula C18H16O5 B017827 Sideroxylin CAS No. 3122-87-0

Sideroxylin

Cat. No. B017827
CAS RN: 3122-87-0
M. Wt: 312.3 g/mol
InChI Key: QJSQOGJCHBXLAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on sideroxylin primarily focuses on its isolation and bioactivity rather than synthetic methods. It is naturally extracted from the bioactive ethyl acetate extract of Miconia ioneura Griseb leaves. Direct synthesis methods are not prominently discussed in the literature, suggesting a gap in synthetic approaches for sideroxylin (Pagola et al., 2008).

Molecular Structure Analysis

Sideroxylin's molecular structure has been elucidated using high-resolution X-ray powder diffraction, revealing its monohydrate crystal structure as 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl (C18H16O5).H2O. This detailed structural analysis underpins its biological activity and provides a foundation for understanding its interactions at the molecular level (Pagola et al., 2008).

Chemical Reactions and Properties

Sideroxylin demonstrates significant biological activities, including antimicrobial effects and potential anticancer properties. Its mechanism of action in ovarian cancer cells, for example, involves the suppression of cell proliferation, induction of apoptosis, mitochondrial dysfunction, generation of reactive oxygen species, and lipid peroxidation. These effects are mediated through the activation of ERK1/2, JNK, P38, and MAPK signaling pathways (Park et al., 2018).

Physical Properties Analysis

The physical properties of sideroxylin, such as solubility, stability, and crystalline structure, are essential for its application in various fields. However, specific details on these properties are scarce in the literature. The known property is its crystalline form as a monohydrate and its stability up to approximately 150°C, as indicated by thermogravimetric analysis (Pagola et al., 2008).

Chemical Properties Analysis

The chemical behavior of sideroxylin, including its interactions and reactions with other compounds, is pivotal for its biological efficacy. Its activity against cancer cells and microbial pathogens suggests complex interactions at the cellular level, influenced by its chemical structure. Yet, detailed chemical properties and reactivity profiles require further investigation to fully leverage its therapeutic potential (Park et al., 2018).

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Microbiology .
    • Application Summary : Sideroxylin has been found to exhibit antimicrobial activity, particularly against Staphylococcus aureus .
    • Methods of Application : The antimicrobial activity of Sideroxylin is typically assessed using standard microbiological techniques, such as disk diffusion assays or broth microdilution methods .
    • Results : Sideroxylin has been shown to inhibit the growth of Staphylococcus aureus, suggesting potential applications in the treatment or prevention of infections caused by this bacterium .
  • Anti-inflammatory and Anticancer Activity

    • Field : Oncology and Pharmacology .
    • Application Summary : Sideroxylin has been found to inhibit ovarian cancer cell proliferation and induce apoptosis, causing DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species .
    • Methods of Application : The anticancer activity of Sideroxylin is typically assessed using in vitro cell culture techniques, such as MTT assays for cell proliferation, flow cytometry for apoptosis, and various biochemical assays to assess changes in cellular processes .
    • Results : Sideroxylin has been shown to inhibit the proliferation of ovarian cancer cells and induce apoptosis, suggesting potential applications in cancer treatment .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sideroxylin has shown potential as a novel therapeutic agent to combat the proliferation of ovarian cancer cells . It could pave the way for developing a mitoROS-based treatment for thyroid cancer patients .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSQOGJCHBXLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185144
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sideroxylin

CAS RN

3122-87-0
Record name Sideroxylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
M Venigalla, TL Roberts, R Raju, M Mrad, F Bodkin… - Fitoterapia, 2021 - Elsevier
… In contrast, sideroxylin and lumaflavanone only completely inhibited phosphorylation at the 2 h time-point, with slight inhibition at the 6 h time-point (sideroxylin to 45.2% and …
Number of citations: 2 www.sciencedirect.com
S Park, W Lim, W Jeong, FW Bazer… - Journal of Cellular …, 2018 - Wiley Online Library
… Sideroxylin is a C-methylated flavone isolated from … of sideroxylin and its intracellular signaling mechanisms have not yet been identified. Results of our study showed that sideroxylin …
Number of citations: 12 onlinelibrary.wiley.com
SD Sarker, B Bartholomew, RJ Nash… - Biochemical …, 2001 - academia.edu
… Sideroxylin showed mild antifeedant activity against S. exigua and L. migratoria (Table 1). … Table 1 Effect of sideroxylin, 8-demethylsideroxylin and coniferaldehyde on the feeding …
Number of citations: 20 www.academia.edu
S Pagola, MI Tracanna, SM Amani… - Natural Product …, 2008 - journals.sagepub.com
High resolution X-ray powder diffraction has been used to obtain the crystal structure of sideroxylin (4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl) …
Number of citations: 6 journals.sagepub.com
E Wollenweber, G Kohorst - Zeitschrift für Naturforschung C, 1981 - degruyter.com
… flavone (8-desmethyl-sideroxylin). Another minor external flavone is chrysin. On leaves of E. … , 8-desmethyleucalyptin, sideroxylin, and 8-desmethyl-sideroxylin are present in the leaf …
Number of citations: 44 www.degruyter.com
HA Junio, AA Sy-Cordero, KA Ettefagh… - Journal of natural …, 2011 - ACS Publications
… Three synergists from goldenseal were identified, sideroxylin (1), 8-desmethyl-sideroxylin (2), and 6-desmethyl-sideroxylin (3). These flavonoids synergistically enhance the …
Number of citations: 185 pubs.acs.org
M Venigalla - 2020 - researchdirect.westernsydney.edu …
Medicinal plants have traditionally demonstrated their value as a source of bioactive compounds in ancient cultures all over the world. However, very little attention has been paid to …
HA Junio - 2011 - search.proquest.com
… , 6-desmethyl-sideroxylin, 8-desmethyl-sideroxylin and sideroxylin, were identified and … The flavonoids, 8-desmethyl-sideroxylin and sideroxylin, do not have intrinsic antibacterial …
Number of citations: 2 search.proquest.com
MI Tracanna, SM Amani, E Romano, AB Raschi… - Mol Med …, 2010 - idecefyn.com.ar
… ethyl acetate extracts and sideroxylin we found antifungal … We solved the solid state molecular structure of sideroxylin by single … The antifungical activity observed for sideroxylin are very …
Number of citations: 2 idecefyn.com.ar
GG Zapesochnaya, TA Sokol'skaya - Chemistry of Natural Compounds, 1984 - Springer
… We isolated the eucalyptin (III) and the sideroxylin (IV) by chloroform extraction of the leaves … in the literature [3, 4], but sideroxylin had not previously been isolated from it, being found in …
Number of citations: 1 link.springer.com

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